1-Cyclohexyloxy-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride
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Overview
Description
1-Cyclohexyloxy-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride is a chemical compound with a molecular formula of C13H28Cl2N2O2 It is known for its unique structure, which includes a cyclohexyloxy group and an ethylpiperazinyl moiety
Preparation Methods
The synthesis of 1-Cyclohexyloxy-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The protected piperazines formed in this reaction can then be deprotected and further cyclized to yield the desired compound .
Chemical Reactions Analysis
1-Cyclohexyloxy-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Cyclohexyloxy-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of neuropharmacology.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclohexyloxy-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride involves its interaction with specific molecular targets and pathways. For example, similar compounds have been identified as triple reuptake inhibitors, which simultaneously inhibit serotonin, norepinephrine, and dopamine transporters . This suggests that the compound may exert its effects by modulating neurotransmitter levels in the brain.
Comparison with Similar Compounds
1-Cyclohexyloxy-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride can be compared with other similar compounds, such as:
1-Phenoxy-3-(piperazin-1-yl)propan-2-ol derivatives: These compounds are also known for their potential as triple reuptake inhibitors.
1-(4-Cyclohexylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol: This compound shares a similar structure and is used in similar applications.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
1-cyclohexyloxy-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O2.2ClH/c1-2-16-8-10-17(11-9-16)12-14(18)13-19-15-6-4-3-5-7-15;;/h14-15,18H,2-13H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEBLJIWEGIDBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2CCCCC2)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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